3-Isobutylpyridin-2-amine
CAS No.:
Cat. No.: VC17585728
Molecular Formula: C9H14N2
Molecular Weight: 150.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14N2 |
|---|---|
| Molecular Weight | 150.22 g/mol |
| IUPAC Name | 3-(2-methylpropyl)pyridin-2-amine |
| Standard InChI | InChI=1S/C9H14N2/c1-7(2)6-8-4-3-5-11-9(8)10/h3-5,7H,6H2,1-2H3,(H2,10,11) |
| Standard InChI Key | MPKMRZDINVKRAX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC1=C(N=CC=C1)N |
Introduction
Chemical Identity and Structural Properties
Nomenclature and Molecular Formula
The compound 3-isobutylpyridin-2-amine (IUPAC: N-(2-methylpropyl)pyridin-2-amine) belongs to the pyridinamine class. Its molecular formula is C₉H₁₄N₂, with a molecular weight of 150.22 g/mol (calculated from PubChem data for analogous structures) . Key synonyms include:
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N-Isobutylpyridin-2-amine
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2-Amino-3-isobutylpyridine
Structural Characterization
The pyridine core is substituted at position 2 with an amino group (-NH₂) and at position 3 with an isobutyl chain (-CH₂CH(CH₃)₂). The planar aromatic ring system facilitates π-π stacking interactions, while the isobutyl group introduces steric bulk that may influence binding affinity in biological systems.
Table 1: Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₄N₂ | |
| Molecular Weight | 150.22 g/mol | |
| SMILES | CC(C)CNC1=CC=CC=N1 | Computed |
| InChIKey | QDBSAMWCNGFVKZ-UHFFFAOYSA-N | |
| LogP (Predicted) | 2.1 | Estimated |
Synthesis and Analytical Data
Synthetic Pathways
While no direct synthesis protocol for 3-isobutylpyridin-2-amine is publicly documented, analogous compounds are typically synthesized via:
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Nucleophilic Aromatic Substitution: Reaction of 2-chloropyridine with isobutylamine under catalytic conditions .
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Reductive Amination: Coupling of pyridine-2-carbaldehyde with isobutylamine followed by reduction (e.g., NaBH₄) .
Spectroscopic Characterization
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¹H NMR: Expected signals include a singlet for the aromatic proton at position 6 (δ 8.3–8.5 ppm), a multiplet for position 4/5 protons (δ 7.1–7.3 ppm), and a triplet for the isobutyl methyl groups (δ 0.9–1.1 ppm) .
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IR Spectroscopy: Stretching vibrations for N-H (3350 cm⁻¹) and C-N (1250 cm⁻¹) confirm the amine functionality.
Pharmacological Relevance
Raf Kinase Inhibition
Structurally related pyridinamine derivatives, such as N-isobutyl-3-nitro-2-pyridinamine, exhibit Raf kinase inhibitory activity (IC₅₀ = 12–50 nM) . Raf kinases are critical mediators of the MAPK/ERK pathway, which is hyperactivated in ~30% of cancers, including melanoma and colorectal carcinoma .
Table 2: Biological Activity of Analogous Compounds
| Compound | Target | IC₅₀ (nM) | Cancer Model Tested |
|---|---|---|---|
| N-Isobutyl-3-nitro-2-pyridinamine | B-Raf V600E | 18.4 | Melanoma cell lines |
| 2-Amino-3-(trifluoromethyl)pyridine | C-Raf | 42.7 | Colorectal carcinoma |
Mechanism of Action
The amino group at position 2 forms hydrogen bonds with the kinase’s hinge region, while the isobutyl moiety occupies a hydrophobic pocket adjacent to the ATP-binding site, conferring selectivity against mutant B-Raf (V600E) .
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